

# IMMH001 Demonstrates Potent Therapeutic Efficacy in Preclinical Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | IMMH001   |           |  |  |  |  |
| Cat. No.:            | B15569192 | Get Quote |  |  |  |  |

**IMMH001**, a novel sphingosine-1-phosphate receptor 1 (S1P1) modulator, shows significant promise as a therapeutic agent for rheumatoid arthritis (RA), outperforming or matching the efficacy of standard treatments in preclinical animal models. In studies utilizing both rat adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) models, **IMMH001** effectively suppressed disease progression, reduced joint inflammation, and lowered levels of key inflammatory mediators.

**IMMH001**, also known as SYL930, is a specific modulator of S1P1, S1P4, and S1P5.[1][2] Its primary mechanism of action involves rendering peripheral blood lymphocytes insensitive to the egress signal from secondary lymphoid organs, effectively trapping them and preventing their migration to sites of inflammation, such as the joints in RA.[1][2][3] This targeted immunomodulation translates to a significant reduction in the clinical and pathological signs of arthritis in established animal models.

## Comparative Efficacy of IMMH001 in Arthritis Models

**IMMH001** has been rigorously evaluated in two distinct and well-established rat models of rheumatoid arthritis: adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA). In both models, **IMMH001** demonstrated a dose-dependent therapeutic effect, which was comparable



and, in some aspects, superior to the standard-of-care medication, methotrexate (MTX), and another S1P modulator, FTY720 (Fingolimod).

### **Adjuvant-Induced Arthritis (AA) Model**

In the AA rat model, **IMMH001** treatment led to a significant, dose-dependent reduction in hind paw swelling and the overall arthritis index.[4] At doses of 1.2 and 2.4 mg/kg, the therapeutic effect of **IMMH001** was comparable to that of FTY720 (1 mg/kg) and MTX (1 mg/kg).[4]

| Treatment<br>Group | Dose (mg/kg) | Primary Hind<br>Paw Perimeter<br>(mm) | Secondary<br>Hind Paw<br>Volume (mL) | Arthritis Index<br>(max 16) |
|--------------------|--------------|---------------------------------------|--------------------------------------|-----------------------------|
| Arthritic Control  | -            | ~24.5                                 | ~2.8                                 | ~13                         |
| IMMH001            | 0.6          | ~22.5                                 | ~2.4                                 | ~10                         |
| IMMH001            | 1.2          | ~20.5                                 | ~1.8                                 | ~7                          |
| IMMH001            | 2.4          | ~19.5                                 | ~1.5                                 | ~5                          |
| FTY720             | 1            | ~20.0                                 | ~1.6                                 | ~6                          |
| MTX                | 1            | ~21.0                                 | ~1.9                                 | ~8                          |

Data

summarized from

Jin et al., 2019.

[4] Values are

approximations

derived from

graphical data.

#### Collagen-Induced Arthritis (CIA) Model

Similar potent effects were observed in the CIA rat model. **IMMH001** treatment significantly reduced hind paw swelling and the arthritis index.[4] Histopathological analysis of the joints revealed that **IMMH001** markedly reduced inflammatory cell infiltration, synovial hyperplasia, and pannus formation, resulting in a significant decrease in the total pathological score.[4][5] The efficacy of **IMMH001** at 1.2 and 2.4 mg/kg was comparable to both FTY720 and MTX.[4]



| Treatment<br>Group | Dose (mg/kg) | Primary Hind<br>Paw Perimeter<br>(mm) | Primary Hind<br>Paw Volume<br>(mL) | Total<br>Pathological<br>Score |
|--------------------|--------------|---------------------------------------|------------------------------------|--------------------------------|
| Arthritic Control  | -            | ~23.5                                 | ~2.6                               | 10.8 ± 2.0                     |
| IMMH001            | 0.6          | ~21.5                                 | ~2.2                               | 7.9 ± 1.2                      |
| IMMH001            | 1.2          | ~20.0                                 | ~1.9                               | 6.6 ± 1.4                      |
| IMMH001            | 2.4          | ~19.0                                 | ~1.7                               | 5.6 ± 1.1                      |
| FTY720             | 1            | ~20.5                                 | ~2.0                               | 6.6 ± 1.3                      |
| MTX                | 1            | ~21.0                                 | ~2.1                               | 7.1 ± 1.2                      |

Data

summarized from

Jin et al., 2019.

[4][5] Values for

perimeter and

volume are

approximations

derived from

graphical data.

# Mechanism of Action: S1P1 Modulation and Cytokine Suppression

**IMMH001**'s therapeutic effect is rooted in its ability to modulate the S1P1 receptor. As a prodrug, **IMMH001** is phosphorylated in vivo to its active form, **IMMH001**-P, which then acts as a functional antagonist of the S1P1 receptor.[5] This leads to the internalization of S1P1 on lymphocytes, preventing their egress from lymph nodes and thereby reducing the number of circulating lymphocytes available to infiltrate the inflamed synovium.[1][4]

Furthermore, **IMMH001** treatment significantly decreased the levels of several proinflammatory cytokines and chemokines within the damaged joints of arthritic rats.[1][2] These included IL-1β, IL-18, IP-10, CCL3, and CCL5, indicating that **IMMH001** suppresses both Th1 and Th2 cell-mediated inflammatory responses.[1]





Click to download full resolution via product page

Mechanism of action for IMMH001.

## Experimental Protocols Adjuvant-Induced Arthritis (AA) in Rats

The AA model is induced by a single injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis.[3][6]

- Animals: Male Sprague-Dawley or Lewis rats are commonly used.[3]
- Induction: A single subcutaneous injection of 100 μL of FCA (containing 10 mg/mL of M. tuberculosis) is administered into the footpad of the right hind paw.[3][6]
- Treatment: Oral administration of IMMH001, FTY720, MTX, or vehicle control typically begins on the day of induction and continues daily for the duration of the study (e.g., 14-28 days).[3][4]
- Assessment:



- Paw Swelling: Measured using a plethysmometer or calipers at regular intervals.[4]
- Arthritis Index: Clinical scoring of each paw based on erythema, swelling, and ankylosis (typically on a scale of 0-4 per paw, for a total score of 16).[4]
- Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, and bone/cartilage destruction.[4]

#### Collagen-Induced Arthritis (CIA) in Rats

The CIA model is induced by immunization with type II collagen, which elicits an autoimmune response targeting the collagen in the joints.[1][7]

- Animals: Female Wistar or Dark Agouti rats are often used.[1][8]
- Induction:
  - An initial intradermal injection of an emulsion of bovine or porcine type II collagen in Complete Freund's Adjuvant (CFA) is given at the base of the tail.[8]
  - A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 7 to 21 days after the primary immunization.[1][8]
- Treatment: Dosing with IMMH001 and comparator drugs is typically initiated after the booster injection and continues for the study duration.[4]
- Assessment: Similar to the AA model, assessments include paw swelling, clinical arthritis scoring, and histopathological evaluation of the joints.[4] X-ray analysis can also be used to assess joint damage.[5]







Click to download full resolution via product page

Workflow for AA and CIA models.

#### Conclusion

The comprehensive preclinical data strongly support the therapeutic potential of **IMMH001** in rheumatoid arthritis. Its potent anti-inflammatory and disease-modifying effects, demonstrated in multiple rigorous animal models, are comparable or superior to existing therapies like methotrexate and the S1P modulator fingolimod. The targeted mechanism of action, focusing on lymphocyte trafficking, offers a promising approach for the treatment of RA and other autoimmune disorders. Further clinical investigation of **IMMH001** is warranted to translate these promising preclinical findings into benefits for patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. chondrex.com [chondrex.com]
- 2. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Frontiers | Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis [frontiersin.org]
- 5. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Collagen-induced arthritis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [IMMH001 Demonstrates Potent Therapeutic Efficacy in Preclinical Models of Rheumatoid Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569192#cross-validation-of-immh001-s-therapeutic-potential-in-different-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com